Chemical structure and physical properties of Ethyl 5-(3-Methylpyridin-2-yl)thiophene-2-carboxylate
Chemical structure and physical properties of Ethyl 5-(3-Methylpyridin-2-yl)thiophene-2-carboxylate
An In-Depth Technical Guide to Ethyl 5-(3-Methylpyridin-2-yl)thiophene-2-carboxylate: Synthesis, Characterization, and Potential Applications
Abstract
Ethyl 5-(3-Methylpyridin-2-yl)thiophene-2-carboxylate is a bi-heterocyclic compound featuring covalently linked thiophene and pyridine rings. These scaffolds are of significant interest in medicinal chemistry and materials science due to their prevalence in a wide array of biologically active molecules and functional organic materials. Despite its promising structure, this specific molecule is not extensively documented in publicly available literature. This guide, therefore, serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides a robust, scientifically-grounded framework for its synthesis via a proposed Suzuki-Miyaura cross-coupling reaction, outlines a detailed workflow for its structural and physicochemical characterization based on predictive data from analogous structures, and explores its potential applications. This document is designed to bridge the current information gap and accelerate research and development involving this and related compounds.
Introduction: The Significance of Thiophene and Pyridine Scaffolds
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and advanced materials. Among these, thiophene and pyridine rings are particularly prominent. Thiophene, a five-membered aromatic ring containing a sulfur atom, is a key structural motif in numerous drugs, valued for its ability to act as a bioisostere of a phenyl ring while possessing distinct electronic properties.[1] Pyridine, a six-membered aromatic heterocycle, is integral to various natural products and synthetic compounds, often contributing to receptor binding and influencing pharmacokinetic properties.
The combination of these two scaffolds into a single molecule, such as Ethyl 5-(3-Methylpyridin-2-yl)thiophene-2-carboxylate, creates a unique chemical entity with a defined three-dimensional structure and electronic profile. The direct linkage of the pyridine and thiophene rings establishes a conjugated system that may be exploited in materials science for applications in organic electronics.[2] In medicinal chemistry, this specific arrangement of atoms and functional groups—an ester for potential hydrolysis or hydrogen bonding, a methyl group for steric and electronic influence, and nitrogen/sulfur heteroatoms for coordinating with biological targets—presents a compelling template for drug design.[3][4]
This guide provides a predictive yet expert-driven analysis of the compound's synthesis, properties, and potential, based on established chemical principles and data from closely related analogues.
Proposed Synthesis and Mechanistic Rationale
The most efficient and versatile method for constructing the C-C bond between the thiophene and pyridine rings is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis due to its high tolerance for various functional groups, generally good yields, and the commercial availability of the necessary reagents.[5][6]
Retrosynthetic Strategy
The target molecule can be disconnected at the C-C bond between the two heterocyclic rings. This leads to two primary synthetic pathways:
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Pathway A: Coupling of an Ethyl 5-halothiophene-2-carboxylate with a 3-methylpyridine-2-boronic acid (or its ester equivalent).
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Pathway B: Coupling of a 2-halo-3-methylpyridine with an Ethyl 5-(boronic acid)thiophene-2-carboxylate (or its ester equivalent).
Pathway A is generally preferred due to the typically greater stability and commercial availability of aryl/heteroaryl boronic acids compared to their halogenated counterparts, and the straightforward synthesis of the required Ethyl 5-bromothiophene-2-carboxylate.
Proposed Synthetic Pathway
Caption: Proposed Suzuki-Miyaura cross-coupling synthesis route.
Detailed Experimental Protocol
This protocol is a self-validating system designed for high-yield synthesis and straightforward purification.
Materials:
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Ethyl 5-bromothiophene-2-carboxylate (1.0 eq)
-
3-Methyl-2-pyridinylboronic acid or its pinacol ester (1.2-1.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)[5][7]
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 eq)[5][6]
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar and reflux condenser, add Ethyl 5-bromothiophene-2-carboxylate, 3-methyl-2-pyridinylboronic acid, and the base (K₂CO₃ or K₃PO₄).
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Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is critical as the palladium catalyst is sensitive to oxygen, especially at elevated temperatures.
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Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (Pd(dppf)Cl₂), followed by the anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio). The aqueous base is essential for the transmetalation step of the catalytic cycle.[6]
-
Reaction: Heat the mixture to 85-95 °C with vigorous stirring.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromo-thiophene is consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer. Wash it sequentially with water and brine to remove the base and other inorganic impurities.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product.
Structural Elucidation and Physicochemical Properties
As no experimental data is publicly available, the following properties are predicted based on the known characteristics of the constituent functional groups and data from analogous molecules.
Physicochemical Data Summary
| Property | Value / Prediction | Source / Rationale |
| Molecular Formula | C₁₃H₁₃NO₂S | Calculated |
| Molecular Weight | 247.31 g/mol | Calculated |
| Physical State | Predicted to be a white to pale yellow solid | Analogy to similar bi-heterocyclic compounds[8] |
| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc, Acetone) | Presence of ethyl ester and aromatic rings[3] |
| Melting Point | Not determined | - |
Predicted Spectroscopic Data
| Technique | Predicted Observations |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.4-8.5 ppm (d, 1H, Py-H6), δ 7.6-7.7 ppm (d, 1H, Py-H4), δ 7.5-7.6 ppm (d, 1H, Th-H3), δ 7.2-7.3 ppm (d, 1H, Th-H4), δ 7.1-7.2 ppm (dd, 1H, Py-H5), δ 4.3-4.4 ppm (q, 2H, -OCH₂CH₃), δ 2.5-2.6 ppm (s, 3H, Ar-CH₃), δ 1.3-1.4 ppm (t, 3H, -OCH₂CH₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ ~162 ppm (C=O), δ ~158-160 ppm (Py C2), δ ~148-150 ppm (Py C6), δ ~135-145 ppm (Th C2, C5; Py C4), δ ~120-135 ppm (Th C3, C4; Py C3, C5), δ ~61 ppm (-OCH₂), δ ~20 ppm (Ar-CH₃), δ ~14 ppm (-CH₃) |
| FT-IR (KBr, cm⁻¹) | ~1710-1725 cm⁻¹ (C=O stretch, ester), ~1580-1600 cm⁻¹ (C=N, C=C stretch, aromatic), ~1250 cm⁻¹ (C-O stretch, ester), ~3050-3100 cm⁻¹ (C-H stretch, aromatic) |
| Mass Spec. (EI) | m/z 247 (M⁺, molecular ion), m/z 218 ([M-C₂H₅]⁺), m/z 202 ([M-OC₂H₅]⁺), m/z 174 ([M-COOC₂H₅]⁺) |
Rationale for Predictions: NMR chemical shifts are estimated based on published data for substituted thiophenes and pyridines, accounting for the electronic effects of the substituents.[9][10][11][12] IR frequencies are standard for the functional groups present.[13] Mass spectrometry fragmentation is predicted based on the loss of stable fragments from the ester group.
Workflow for Analytical Characterization
Caption: A standard workflow for comprehensive characterization.
Potential Applications and Future Research
The true value of a novel chemical entity lies in its potential applications. Based on its structural motifs, Ethyl 5-(3-Methylpyridin-2-yl)thiophene-2-carboxylate is a promising candidate in several high-impact research areas.
-
Medicinal Chemistry: The pyridine-thiophene core is a "privileged scaffold" found in numerous kinase inhibitors and other targeted therapeutics. The compound could serve as a foundational fragment for developing inhibitors of protein kinases, which are crucial targets in oncology and inflammatory diseases. Furthermore, related N-pyridyl carboxamides have shown potential as antibacterial agents, suggesting a possible avenue for investigation.[4]
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Materials Science: Thiophene-based molecules are workhorses in the field of organic electronics. The conjugated system in this molecule could be extended through further chemical modification to create novel polymers or small molecules for use in Organic Photovoltaics (OPVs) or Organic Light-Emitting Diodes (OLEDs). The ester group provides a convenient handle for such modifications.[2]
Future Research Directions:
-
Synthesis and Validation: The immediate priority is to synthesize the compound using the proposed protocol and validate its structure and properties using the characterization workflow outlined above.
-
Biological Screening: Perform high-throughput screening against panels of therapeutically relevant targets (e.g., kinase panels) to identify any potential biological activity.
-
Computational Modeling: Employ Density Functional Theory (DFT) studies to calculate the molecule's frontier molecular orbitals (HOMO-LUMO), electrostatic potential, and dipole moment, which can provide insights into its reactivity and electronic properties relevant to both biological interactions and materials science applications.[6]
-
Derivatization: Synthesize a library of analogues by modifying the methyl and ethyl ester groups to explore a structure-activity relationship (SAR).
Conclusion
While Ethyl 5-(3-Methylpyridin-2-yl)thiophene-2-carboxylate remains a largely unexplored molecule, its constituent parts suggest significant potential. This technical guide provides the first comprehensive roadmap for its investigation, from a robust and detailed synthetic protocol to a full suite of characterization techniques and a well-reasoned exploration of its potential applications. By leveraging established chemical principles and drawing parallels from closely related compounds, this document equips researchers with the necessary framework to unlock the potential of this promising heterocyclic compound.
References
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Cheng, C., Ma, X., & Wei, Z. (2014). Synthesis of Diethyl 5-Ethyl-2,3-Pyridinedicarboxylate. Asian Journal of Chemistry, 26(4), 1155-1158. Available from: [Link].
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Kavun, A. D., et al. (2022). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Molecules, 27(4), 1285. Available from: [Link].
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Al-Ghorbani, M., et al. (2023). Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. Molecules, 28(7), 3105. Available from: [Link].
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Ramirez, A., et al. (2018). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 8(52), 29803-29807. Available from: [Link].
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Salerno, A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4505-4519. Available from: [Link].
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Ramirez, A., et al. (2018). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. Available from: [Link].
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Hameed, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203. Available from: [Link].
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Royal Society of Chemistry. (2024). Supporting information for Ethyl-1,2,3,4-tetrahydro-6-methyl-4-phenyl-2-thioxopyrimidine-5-carboxylate. Available from: [Link].
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Ghorab, M. M., et al. (2012). Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. Acta Crystallographica Section E, 68(Pt 2), o427. Available from: [Link].
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Raposo, M. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 2993. Available from: [Link].
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Royal Society of Chemistry. (2019). Supporting Information for Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Available from: [Link].
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